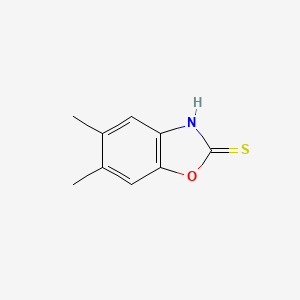

5,6-Dimethyl-1,3-benzoxazole-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

5,6-dimethyl-3H-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C9H9NOS/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H,10,12) |

InChI Key |

LORHQKQOLIUHTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=S)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethyl 1,3 Benzoxazole 2 Thiol and Its Functionalized Derivatives

Direct Synthesis of 5,6-Dimethyl-1,3-benzoxazole-2-thiol

The formation of the this compound core is primarily achieved through the cyclization of the corresponding aminophenol precursor. Various reagents and conditions can be employed to facilitate this transformation, each with distinct advantages.

Cyclocondensation Approaches

Cyclocondensation reactions represent the most direct and widely employed route for the synthesis of the benzoxazole-2-thiol system. These methods typically involve the reaction of 2-amino-4,5-dimethylphenol (B189449) with a carbon disulfide equivalent.

One common and effective method involves the reaction of 2-amino-4,5-dimethylphenol with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours to ensure the completion of the cyclization process. Upon cooling and neutralization with acid, the desired product precipitates and can be isolated. researchgate.net

An alternative cyclocondensation strategy utilizes thiourea (B124793) as the source of the thiocarbonyl group. This approach can be performed under solvent-free conditions by heating a homogenized mixture of 2-amino-4,5-dimethylphenol and thiourea at elevated temperatures (e.g., 200 °C). nih.gov This method offers the advantage of avoiding volatile and flammable solvents, though it requires higher temperatures. nih.gov

Alternative Synthetic Pathways

In line with the principles of green chemistry, alternative pathways have been developed that offer more environmentally benign conditions. One such method is the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. This approach is notable for being metal- and ligand-free, often proceeding with excellent yields and shorter reaction times, providing a facile and convenient preparation route. researchgate.net

Table 1: Synthetic Methods for this compound

| Method | Precursor | Reagents | Conditions | Key Advantages |

| Cyclocondensation | 2-Amino-4,5-dimethylphenol | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | Reflux in Ethanol | Established method, good yields |

| Solvent-Free Cyclocondensation | 2-Amino-4,5-dimethylphenol | Thiourea | Heat at ~200 °C without solvent | Avoids use of volatile/toxic solvents |

| Green Synthesis | 2-Amino-4,5-dimethylphenol | Tetramethylthiuram disulfide (TMTD) | Heating in water | Environmentally benign, metal-free, high efficiency |

Derivatization Strategies of the this compound Core

The this compound molecule is characterized by a tautomeric equilibrium between the thiol form (–N=C–SH) and the thione form (–NH–C=S). nih.gov This ambidentate nature allows for functionalization at either the exocyclic sulfur atom or the ring nitrogen atom, providing a rich platform for chemical derivatization.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thiol tautomer is a soft nucleophile and readily undergoes reaction with various electrophiles, making S-alkylation and S-acylation common derivatization strategies. These reactions are typically kinetically favored.

S-alkylation can be effectively carried out by reacting the parent thiol with alkyl or aryl halides in the presence of a base. For instance, treatment with reagents like 2-chloro-N-arylacetamides in a potassium hydroxide/dimethylformamide (KOH/DMF) system yields the corresponding 2-((5,6-dimethylbenzo[d]oxazol-2-yl)thio)-N-arylacetamide derivatives. researchgate.net Similarly, reaction with chloroacetate (B1199739) esters in a solvent like methanol (B129727) under reflux conditions selectively produces the S-substituted ester. nih.gov The presence of a base facilitates the formation of the thiolate anion, which is a more potent nucleophile.

Table 2: Examples of S-Alkylation/Acylation Reactions

| Reagent Type | Example Reagent | Base/Solvent System | Product Type |

| Haloacetamide | 2-Chloro-N-phenylacetamide | KOH / DMF | 2-(Benzoxazol-2-ylthio)-N-phenylacetamide |

| Haloester | Methyl Chloroacetate | None / Methanol | Methyl 2-(benzoxazol-2-ylthio)acetate |

N-Substitution Reactions

Functionalization at the ring nitrogen atom occurs via the thione tautomer, 5,6-dimethylbenzoxazole-2(3H)-thione. The N-substituted products are often the thermodynamically more stable isomers compared to their S-substituted counterparts. Achieving selective N-substitution requires careful control of reaction conditions to overcome the kinetic preference for S-alkylation.

Generally, conditions that allow for the equilibration between the S- and N-substituted products, such as higher temperatures and longer reaction times, favor the formation of the thermodynamically stable N-alkylated derivative. The choice of base and solvent also plays a critical role in directing the regioselectivity of the alkylation or acylation reaction. While S-substitution is often selectively achieved in the absence of a strong base, promoting N-substitution may require different catalytic systems or reaction conditions that favor thermodynamic control. nih.govresearchgate.net

Formation of Complex Hybrid Systems

The this compound core serves as a valuable building block for the construction of more complex molecular architectures and hybrid systems. The thiol group provides a convenient handle for linking the benzoxazole (B165842) moiety to other heterocyclic pharmacophores, often via a flexible spacer.

A common strategy involves a two-step process. First, the thiol is S-alkylated with a bifunctional linker, such as a dihaloalkane (e.g., 1,3-dibromopropane), to introduce a reactive site at the other end of the spacer. This intermediate can then be reacted with a nucleophilic group on a second heterocyclic molecule, such as a 5-substituted-1,3,4-oxadiazole-2-thiol or a piperazine (B1678402) derivative. This modular approach allows for the synthesis of a diverse library of hybrid molecules where two different heterocyclic systems are covalently linked, aiming to combine or enhance their chemical properties.

Advanced Catalytic Approaches in Synthesis

The synthesis of this compound and its derivatives has been significantly advanced through the development of sophisticated catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and sustainability compared to traditional synthetic routes. The focus has increasingly shifted towards methods that not only provide high yields but also align with the principles of green chemistry, minimizing waste and energy consumption. Catalytic systems involving transition metals, ionic liquids, and heterogeneous catalysts have become central to the modern organic chemist's toolbox for constructing and functionalizing the benzoxazole scaffold.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net For the functionalization of the this compound core, metal-catalyzed coupling reactions offer a powerful strategy to introduce a wide array of substituents, thereby tuning the molecule's properties for various applications.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely employed for the derivatization of heterocyclic compounds. ijpsonline.commdpi.com These reactions typically involve the coupling of a halogenated or triflated benzoxazole precursor with a suitable partner like a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). While direct C-H functionalization is a more atom-economical approach, these cross-coupling strategies provide a reliable and versatile route to functionalized benzoxazoles. mdpi.comnih.gov For instance, the arylation of the benzoxazole core can be achieved via Suzuki coupling, which has been demonstrated for various heterocyclic systems. ijpsonline.com

Copper-catalyzed reactions also play a significant role, particularly in the formation of C-S bonds. Ullmann-type couplings, for example, can be used to introduce aryl or alkyl thio-groups onto the benzoxazole ring. Recent advancements have led to milder reaction conditions and broader substrate scopes for these transformations. nih.gov

The table below summarizes key metal-catalyzed coupling reactions applicable to the functionalization of benzoxazole systems.

| Reaction Type | Catalyst/Metal | Coupling Partners | Bond Formed | Key Advantages |

| Suzuki-Miyaura | Palladium | Aryl/Alkyl Halide + Aryl/Alkyl Boronic Acid | C-C | High functional group tolerance, mild conditions |

| Heck | Palladium | Aryl Halide + Alkene | C-C | Good for vinyl group introduction |

| Sonogashira | Palladium/Copper | Aryl Halide + Terminal Alkyne | C-C | Direct introduction of alkynyl moieties |

| Buchwald-Hartwig | Palladium | Aryl Halide + Amine/Thiol | C-N / C-S | Versatile for heteroatom bond formation |

| Ullmann Condensation | Copper | Aryl Halide + Alcohol/Thiol/Amine | C-O / C-S / C-N | Cost-effective metal catalyst |

Ionic Liquid and Heterogeneous Catalysis

The quest for more sustainable chemical processes has driven the exploration of novel reaction media and catalyst systems that facilitate easy separation and recycling. Ionic liquids (ILs) and heterogeneous catalysts have emerged as promising alternatives to traditional homogeneous catalysis in volatile organic solvents. nih.govrasayanjournal.co.in

Ionic liquids, which are salts with melting points below 100 °C, offer a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency. researchgate.net They can act as both the solvent and the catalyst, or as a support for a catalyst. oiccpress.com For the synthesis of benzoxazole derivatives, Brønsted acidic ionic liquids have been shown to be effective catalysts. nih.govresearchgate.net For example, a reusable Brønsted acidic ionic liquid gel has been successfully used for the synthesis of benzoxazoles under solvent-free conditions, demonstrating high yields and simple catalyst recovery. nih.govresearchgate.net

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reuse. nih.gov Catalysts can be immobilized on solid supports such as silica, polymers, or magnetic nanoparticles. nih.gov This approach has been applied to the synthesis of various heterocyclic compounds, including benzoxazoles. The use of supported ionic liquid phase (SILP) catalysts combines the benefits of both ionic liquids and heterogeneous catalysis. nih.gov

The following table outlines the benefits of using ionic liquids and heterogeneous catalysts in the synthesis of benzoxazole derivatives.

| Catalytic System | Description | Advantages | Example Application |

| Ionic Liquids (ILs) | Salts with low melting points used as solvents and/or catalysts. researchgate.net | Low volatility, high thermal stability, tunable properties, potential for reuse. rasayanjournal.co.in | Brønsted acidic ILs for benzoxazole synthesis. nih.govresearchgate.net |

| Heterogeneous Catalysts | Catalyst is in a different phase from the reactants. | Easy separation and recycling of the catalyst, often leading to cleaner processes. nih.gov | Metal nanoparticles on solid supports. |

| Supported Ionic Liquid Phase (SILP) | An ionic liquid layer containing a catalyst is immobilized on a solid support. | Combines advantages of ILs and heterogeneous catalysis, high catalyst stability. nih.gov | Enzyme stabilization for biocatalytic processes. nih.gov |

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The synthesis of this compound and its derivatives can be made more environmentally benign by incorporating these principles.

Key green chemistry approaches applicable to benzoxazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents. rsc.org Water, in particular, is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsonline.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H functionalization reactions are a prime example of atom-economical transformations. nih.gov

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and less waste. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) can eliminate the environmental impact associated with solvent use and disposal. nih.govresearchgate.net

Research has demonstrated the successful application of these principles in the synthesis of benzoxazole-2-thiols and related structures. For instance, an efficient one-step synthesis of substituted benzoxazole-2-thiols has been developed using water as the solvent, offering excellent yields and short reaction times without the need for metal catalysts or ligands. rsc.org

The table below highlights several green chemistry approaches and their application in the synthesis of benzoxazole derivatives.

| Green Chemistry Principle | Approach | Benefits | Relevance to Benzoxazole Synthesis |

| Prevention of Waste | Use of catalytic reactions, high atom economy reactions. | Reduces the amount of byproducts and waste generated. | C-H functionalization strategies minimize waste. nih.gov |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. rsc.org | Reduces toxicity and environmental impact. | Water-based synthesis of benzoxazole-2-thiols has been reported. rsc.org |

| Design for Energy Efficiency | Microwave or ultrasound-assisted synthesis. ijpsonline.comresearchgate.net | Shorter reaction times, lower energy consumption. | Ultrasound has been used for the synthesis of benzoxazole derivatives. ijpsonline.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Reduces reliance on fossil fuels. | While not specific to this compound, it's a general principle. |

| Reduce Derivatives | Avoidance of protecting groups. | Simplifies synthetic routes and reduces waste. | One-pot syntheses are preferred. |

| Catalysis | Use of recyclable heterogeneous or biocatalysts. | High efficiency, selectivity, and reusability. nih.govresearchgate.net | Ionic liquid gels as recyclable catalysts. nih.govresearchgate.net |

Spectroscopic and Advanced Characterization of 5,6 Dimethyl 1,3 Benzoxazole 2 Thiol and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of 5,6-Dimethyl-1,3-benzoxazole-2-thiol. The spectra are characterized by vibrations of the benzoxazole (B165842) core, the dimethyl substituents, and the exocyclic thione/thiol group.

The analysis of related benzoxazole-2-thiol derivatives provides a framework for assigning the expected vibrational modes. The thione tautomer is generally considered the more stable form in the solid state. nih.gov

Key vibrational modes for the benzoxazole-2-thiol scaffold include:

N-H Stretching: A prominent band for the N-H stretch of the thione tautomer is typically observed in the range of 3400-3100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of this compound are expected in the 2900-3000 cm⁻¹ region. researchgate.net

Thioamide Bands: The thione form exhibits several characteristic "thioamide" bands resulting from the coupling of N-H bending and C-N stretching vibrations.

C=S Stretching: The C=S stretching vibration is a key indicator of the thione form. Due to coupling with other vibrations, it can be found over a broad range, typically around 1250-1020 cm⁻¹.

C=N and C-O Stretching: The C=N stretching of the oxazole (B20620) ring is typically observed around 1650-1600 cm⁻¹. nih.govnih.gov The asymmetric and symmetric C-O-C stretching vibrations of the benzoxazole ring are found in the 1250 cm⁻¹ and 1073-1000 cm⁻¹ regions, respectively. esisresearch.orgscispace.com

For this compound, additional bands corresponding to the methyl groups' symmetric and asymmetric bending modes would be expected around 1450 cm⁻¹ and 1375 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the exact positions of these bands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference | Source(s) |

| N-H Stretch | ~3270 | Benzo[d]oxazole-2-thiol | nih.gov |

| Aromatic C-H Stretch | 3099, 3069 | 5-nitro-2-phenylbenzoxazole | esisresearch.org |

| Aliphatic C-H Stretch | 2915 | 2-((5-methylbenzo[d]oxazol-2-yl)thio)-N-phenylacetamide | researchgate.net |

| C=O Stretch (Ester) | 1735 | Methyl 2-(benzo[d]oxazol-2-ylthio)acetate | nih.gov |

| C=N Stretch | 1650 | Methyl 2-(benzo[d]oxazol-2-ylthio)acetate | nih.gov |

| C-O-C Asymmetric Stretch | ~1250 | 2-mercaptobenzoxazole | esisresearch.org |

| C-O-C Symmetric Stretch | 1131 | Methyl 2-(benzo[d]oxazol-2-ylthio)acetate | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY, HMBC)

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple and highly informative.

Aromatic Protons: Due to the substitution pattern, two singlets are expected for the aromatic protons at the C4 and C7 positions.

Methyl Protons: Two distinct singlets for the non-equivalent methyl groups at the C5 and C6 positions would appear in the aliphatic region, typically around δ 2.3-2.5 ppm. mdpi.com

N-H Proton: A broad singlet corresponding to the N-H proton of the thione tautomer is expected at a downfield chemical shift, often above δ 10 ppm. Its position and broadness can be influenced by the solvent and concentration. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Thiocarbonyl Carbon (C2): The most downfield signal corresponds to the C=S carbon of the thione form, typically appearing in the range of δ 165-180 ppm. nih.govmdpi.com

Aromatic Carbons: The spectrum will show distinct signals for the aromatic carbons. The carbons attached to the heteroatoms (C3a and C7a) and those bearing the methyl groups (C5 and C6) would be deshielded compared to the proton-bearing carbons (C4 and C7). The chemical shifts of C4 and C7 are particularly sensitive to the tautomeric equilibrium in benzazole systems. mdpi.com

Methyl Carbons: The two methyl carbons will give rise to signals in the aliphatic region, typically around δ 20 ppm. mdpi.com

Advanced NMR Techniques:

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can confirm the spatial proximity of protons. For this compound, NOESY correlations would be expected between the C5-methyl protons and the C4-H proton, and between the C6-methyl protons and the C7-H proton, confirming their assignments. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify long-range (2- and 3-bond) correlations between protons and carbons. This would be crucial for unambiguously assigning the quaternary aromatic carbons by observing correlations from the well-defined methyl and aromatic protons. ipb.pt For instance, the C4 proton would show correlations to C5, C6, and C7a.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |

| Methyl 2-(benzo[d]oxazol-2-ylthio)acetate | 7.3–7.6 (m, 4H, Ar), 4.1 (s, 2H, CH₂), 3.6 (s, 3H, CH₃) | 169.5 (C=O), 165.0 (C=N), 150.0, 141.5, 124.9, 123.9, 119.2, 110.7, 51.2, 31.9 | nih.gov |

| 6-Methyl-2-phenylbenzo[d]oxazole | 8.17–8.15 (m, 1H), 7.57 (d, 1H), 7.44 (d, 1H), 7.31 (s, 1H), 7.10 (d, 1H), 2.43 (s, 2H) | 161.55, 150.03, 138.87, 134.56, 130.26, 127.85, 126.44, 126.32, 124.79, 118.31, 109.74, 20.78 | mdpi.com |

| 2-((5-methylbenzo[d]oxazol-2-yl)thio)-N-phenylacetamide | 2.41(s,3H,CH₃), 4.41(s,2H,CH₂), 7.04-7.61(m,8H,Ar-H), 10.51(s,1H,NH) | 21.3, 38.5, 109.3, 119.1, 121.6, 125.7, 128.0, 128.9, 133.2, 138.5, 141.4, 148.9, 165.0, 168.2 | researchgate.net |

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of this compound, providing further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for such heterocyclic compounds, often coupled with liquid chromatography (LC-MS) for sample purification and analysis. acs.org

For this compound (C₉H₉NOS), the calculated molecular weight is 179.04 g/mol .

Positive-ion ESI-MS: The protonated molecule [M+H]⁺ would be expected at m/z 180.

Negative-ion ESI-MS: The deprotonated molecule [M-H]⁻ would be observed at m/z 178. nih.gov

Collision-induced dissociation (CID) of the parent ion in tandem MS (MS/MS) experiments reveals characteristic fragmentation pathways. For the benzoxazole-2-thione core, fragmentation often involves the cleavage of the heterocyclic ring. Expected fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of carbon monosulfide (CS), leading to a fragment ion corresponding to the 5,6-dimethylbenzoxazolium cation.

Loss of carbon monoxide (CO) from the oxazole ring.

Retro-Diels-Alder (RDA) type fragmentation of the benzene ring.

The precise fragmentation pattern helps to confirm the connectivity of the atoms within the molecule. rsc.orgnih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source(s) |

| Benzoxazole-2-thione | ESI (-) | 150 ([M-H]⁻) | 118, 119 | nih.gov |

| Methyl 2-(benzo[d]oxazol-2-ylthio)acetate | GC-EI-MS | 223 ([M]⁺) | Not specified | nih.gov |

| 2-((5-methylbenzo[d]oxazol-2-yl)thio)-N-phenylacetamide | ESI (+) | 299 ([M]⁺) | Not specified | researchgate.net |

Fluorescence Spectroscopy

Benzoxazole derivatives are well-known for their promising photoluminescent properties, often exhibiting strong fluorescence. periodikos.com.brmdpi.com They are used as fluorescent probes and materials for sensor technologies. periodikos.com.brmdpi.com The fluorescence characteristics of this compound are dictated by its extended π-conjugated system.

Key photophysical properties include:

Absorption and Emission Spectra: Benzoxazole derivatives typically absorb UV light in the range of 300-400 nm and emit fluorescence in the blue-green region of the visible spectrum (400-550 nm). rsc.orgresearchgate.net For 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole in acetonitrile, an absorption maximum at 300 nm and an emission maximum at 359 nm have been reported. mdpi.com

Stokes Shift: This is the difference in wavelength between the absorption and emission maxima. Benzoxazoles often exhibit a significant Stokes shift, which is advantageous for fluorescence-based applications as it minimizes self-absorption. mdpi.com

Quantum Yield (Φf): This parameter measures the efficiency of the fluorescence process. High quantum yields are often observed for benzoxazole derivatives, with some reaching up to 99%. rsc.org

Solvatochromism: The fluorescence properties of these compounds can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

The introduction of two electron-donating methyl groups at the 5 and 6 positions of the benzoxazole ring is expected to influence the electronic properties. These groups typically cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent compound, due to the extension of conjugation and an increase in the energy of the highest occupied molecular orbital (HOMO). mdpi.com

| Compound Derivative Type | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Source(s) |

| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | 330 | 359 | 5478 | - | mdpi.com |

| 2-Aryl-perfluorobenzoxazoles | - | - | - | up to 99% | rsc.org |

| 2,1,3-Benzoxadiazole Derivatives | ~419 (Abs.) | - | ~3779 | ~0.5 | researchgate.net |

| 2-phenylbenzoxazole fluorosulfate (B1228806) (para) | - | 375 | - | up to 64% | mdpi.com |

Computational and Theoretical Investigations of 5,6 Dimethyl 1,3 Benzoxazole 2 Thiol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5,6-Dimethyl-1,3-benzoxazole-2-thiol, DFT calculations offer a detailed understanding of its fundamental chemical and physical properties.

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*(d), are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Benzoxazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-O | 1.37 | |

| C-N | 1.39 | |

| C=N | 1.31 | |

| O-C-N | 108.5 | |

| C-N-C | 105.0 |

Note: Data is illustrative and based on general findings for benzoxazole rings.

The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical stability and reactivity. A smaller band gap suggests that the molecule is more reactive. For benzoxazole derivatives, the HOMO is typically localized over the fused benzene (B151609) and oxazole (B20620) rings, while the LUMO distribution can vary depending on the substituents. In a study of biologically active benzoxazoles, the HOMO-LUMO energy gap for one derivative was calculated to be 4.27 eV using the 6-31G*(d) basis set. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies and Band Gap for a Representative Benzoxazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.98 |

| Band Gap (ΔE) | 4.27 |

Note: Data is for a representative benzoxazole derivative and calculated using the B3LYP/6-31G(d) level of theory. semanticscholar.org*

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsion. This comparison helps to confirm the molecule's structure. A study on 5,6-dimethyl benzimidazole (B57391), a structurally similar compound, successfully used B3LYP/6-311G** calculations to analyze its vibrational spectra. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational changes of this compound in different environments, such as in solution. MD simulations can also be used to study the stability of a complex formed between the molecule and a biological target. For instance, MD simulations have been used to investigate the stability of benzoxazole derivatives when bound to proteins. researchgate.net

Molecular Docking and Binding Energy Calculations (MM/PBSA)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to its protein target. Several studies have performed molecular docking of benzoxazole derivatives to understand their potential as inhibitors of various enzymes. nih.govnih.govmdpi.com

Following docking, the binding energy of the ligand-protein complex can be calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. This provides a more quantitative measure of the binding affinity.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5,6-dimethyl benzimidazole |

Reaction Mechanism Studies (Potential Energy Surfaces, Transition States)

There is a lack of published research on the reaction mechanisms involving this compound, which would include computational data on potential energy surfaces and the characterization of transition states for its synthesis or subsequent reactions.

Tautomerism Studies (Thione-Thiol Equilibrium, Free Energy of Activation)

While benzoxazole-2-thiol and its derivatives are known to exhibit thione-thiol tautomerism, specific quantitative studies on the equilibrium and the free energy of activation for the tautomeric conversion of this compound are not documented in the available literature. Such studies would provide crucial information on the relative stability of the thione and thiol forms under various conditions.

Structure Activity Relationship Sar Studies of 5,6 Dimethyl 1,3 Benzoxazole 2 Thiol Derivatives

Impact of Substitutions on Pharmacological Activity (General Benzoxazole (B165842) SAR)

The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The benzoxazole nucleus is considered a crucial pharmacophore, and slight alterations can lead to significant changes in therapeutic effects. globalresearchonline.net Research has consistently shown that substitutions at the 2, 5, and 6-positions of the benzoxazole ring are particularly critical in modulating their pharmacological properties, which include antimicrobial, anti-inflammatory, analgesic, and anticancer activities. nih.govjocpr.com

Substituents at the 2-position have been a primary focus of SAR studies. The introduction of various aryl, alkyl, and heterocyclic moieties at this position has led to the discovery of potent biological agents. researchgate.net For instance, the presence of a thiol group at the 2-position, as in benzoxazole-2-thiol, provides a reactive handle for further functionalization, allowing for the synthesis of a diverse library of derivatives.

The benzene (B151609) ring of the benzoxazole scaffold also offers opportunities for structural modification. Substitutions at the 5- and 6-positions can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. It has been observed that the introduction of electron-withdrawing or electron-donating groups at these positions can fine-tune the activity of the parent compound. jocpr.com In many instances, a structure-activity relationship is observed where the substituents in positions 2 and 5 are especially important, particularly when both positions are occupied. nih.gov

A variety of biological activities have been associated with substituted benzoxazoles, as illustrated in the table below.

| Substitution Position | Type of Substituent | Observed Pharmacological Activity |

| 2 | Aryl groups | Anticancer, Antimicrobial researchgate.netnih.gov |

| 2 | Heterocyclic moieties | Antimicrobial, Anti-inflammatory researchgate.net |

| 5 | Nitro group | Antimicrobial jocpr.com |

| 6 | Acyl group | Analgesic jocpr.com |

| 2, 5 | Various substituents | Enhanced antimicrobial activity nih.gov |

Role of the 5,6-Dimethyl Moiety in Modulating Biological Responses

While extensive research exists on monosubstituted benzoxazoles, particularly at the 5-position, specific studies detailing the comprehensive SAR of the 5,6-dimethyl substitution pattern on the 1,3-benzoxazole-2-thiol (B7734307) core are less common. However, the influence of this specific disubstitution can be inferred from the general principles of medicinal chemistry and SAR of related heterocyclic systems.

Furthermore, the steric bulk of the two methyl groups can influence the binding affinity and selectivity of the molecule for its biological target. This steric hindrance can either be favorable, by promoting a more rigid and optimal conformation for binding, or unfavorable, by preventing access to the active site of a target enzyme or receptor.

In the broader context of benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, functionalization at the 5- and 6-positions has been extensively investigated to enhance antimicrobial efficacy. nih.gov This suggests that substitutions in this region of the benzoxazole core are likely to play a significant role in determining the biological activity profile.

The table below summarizes the potential effects of the 5,6-dimethyl moiety on the physicochemical properties and biological activity of the benzoxazole-2-thiol scaffold.

| Feature | Influence of 5,6-Dimethyl Moiety | Potential Impact on Biological Response |

| Electronic Properties | Electron-donating effect | Modulates acidity of the thiol group and interaction with targets |

| Lipophilicity | Increased | May enhance membrane permeability and bioavailability |

| Steric Profile | Increased bulk | Can influence binding affinity and selectivity for biological targets |

Correlation of Computational Data with Structure-Activity Profiles

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for elucidating the SAR of novel compounds and for the rational design of more potent derivatives. While specific computational studies on 5,6-Dimethyl-1,3-benzoxazole-2-thiol are not widely available, the application of these techniques to the broader class of benzoxazole derivatives provides a framework for understanding its potential interactions and for predicting its activity.

QSAR studies on benzoxazole derivatives have been performed to correlate their structural features with their observed biological activities. These studies often utilize various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build mathematical models that can predict the activity of new, unsynthesized compounds. Such models can help in identifying the key structural requirements for a particular biological activity and guide the synthesis of more potent analogues.

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand to the active site of a biological target, such as an enzyme or a receptor. For benzoxazole derivatives, docking studies have been used to investigate their interactions with various targets, including bacterial enzymes and cancer-related proteins. These studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that are crucial for binding. By understanding these interactions, modifications can be proposed to the this compound structure to enhance its binding affinity and, consequently, its biological activity.

The general approach for computational analysis of benzoxazole derivatives is outlined in the table below.

| Computational Method | Application to Benzoxazole SAR | Insights Gained for this compound |

| QSAR | Correlate physicochemical properties with biological activity | Predict the potential activity and guide the design of new derivatives |

| Molecular Docking | Predict binding modes and affinities to biological targets | Identify key interactions and suggest structural modifications for improved potency |

By integrating the findings from general benzoxazole SAR, considering the specific electronic and steric contributions of the 5,6-dimethyl moiety, and leveraging the predictive power of computational chemistry, a more complete understanding of the structure-activity profile of this compound and its derivatives can be achieved, paving the way for the development of novel therapeutic agents.

Advanced Research Applications of 5,6 Dimethyl 1,3 Benzoxazole 2 Thiol Analogues

Applications in Materials Science

The inherent properties of the benzoxazole (B165842) moiety, such as high thermal stability, and good electronic and photophysical characteristics, make its derivatives prime candidates for the development of novel materials. polyu.edu.hkresearchgate.net

Benzoxazole derivatives are integral components in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. polyu.edu.hknih.gov Their strong electron-withdrawing nature makes them excellent acceptor units in donor-acceptor type molecules, which are crucial for tuning the electronic properties and band gaps of organic materials. polyu.edu.hkresearchgate.net

The incorporation of benzoxazole units into molecular structures can enhance the electronic properties of the resulting materials. polyu.edu.hk For instance, carbazole (B46965) derivatives, which are known for their excellent photo-conductivity and high luminescent efficiency, can be combined with benzoxazole moieties to create materials for electroluminescent applications. nih.gov The resulting compounds often exhibit intense blue luminescence and good hole-transporting properties, making them suitable for use in OLEDs. nih.gov

Research has shown that the optical properties of these materials, such as their absorption and emission spectra, can be modulated by altering the substituents on the benzoxazole core. nih.govresearchgate.net This tunability allows for the creation of materials that emit light across the visible spectrum. For example, the introduction of different functional groups can shift the emission from blue to red, a critical aspect for developing full-color displays. polyu.edu.hk

In polymer science, benzoxazole-containing monomers are used to synthesize advanced polymers with tailored properties. These polymers often exhibit high thermal stability, good mechanical strength, and desirable electronic characteristics such as photoconductivity. iosrjournals.orgmdpi.com The increase in electrical conductivity upon exposure to light is a key feature of photoconducting polymers, which are used in applications like xerography and photoimaging. iosrjournals.org

The synthesis of such polymers can be achieved through various polymerization techniques, including radical-initiated polymerization. iosrjournals.org For example, a copolymer of a methacryloyloxy-functionalized benzoxazole derivative and styrene (B11656) has been synthesized, demonstrating the integration of the benzoxazole unit into a polymer backbone. iosrjournals.org Similarly, novel conjugated polymers based on benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) have been developed for use in organic thin-film transistors (OTFTs). mdpi.com The structure of these polymers, including the presence and nature of π-spacers and alkyl side chains, significantly influences their hole-transporting characteristics and intermolecular ordering in the solid state. mdpi.com

Catalytic Applications in Organic Transformations

The structural features of benzoxazole-2-thiol analogues make them effective ligands in coordination chemistry and catalysis. nih.gov The presence of both nitrogen and exocyclic sulfur atoms allows these molecules to act as ambidentate ligands, coordinating with transition metal ions to form stable complexes. nih.govresearchgate.net These metal complexes have shown significant catalytic activity in various organic transformations.

Chiral vanadyl complexes derived from benzoxazole-2-thiol have been successfully employed as catalysts in asymmetric intermolecular 1,2-alkoxy-sulfenylation of vinylarenes. acs.org In these reactions, the benzoxazole-2-thiol acts as a radical donor. The electronic properties of the benzoxazole ring can be tuned by introducing electron-donating or electron-withdrawing substituents. For instance, a methyl group at the C5 position was found to improve both the chemical yield and the enantioselectivity of the reaction. acs.org

Furthermore, complexes of 2-mercaptobenzoxazoles with various transition metals have been investigated for their potential applications in medicinal chemistry, indicating the broad utility of these compounds as ligands. rsc.orgnih.gov The ability of the benzoxazole-2-thiol scaffold to coordinate with metals like copper, cobalt, nickel, and zinc opens up possibilities for designing new catalysts for a wide range of chemical reactions. nih.gov

Electrochemical Studies and Applications

The electrochemical properties of benzoxazole derivatives are of significant interest for their potential use in sensors, electrochromic devices, and as electroactive materials. esisresearch.orgmdpi.com

The redox behavior of benzoxazole derivatives can be investigated using techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV). esisresearch.orgresearchgate.net These studies provide valuable information about the oxidation and reduction potentials of the compounds, the number of electrons transferred in the redox processes, and the stability of the resulting radical ions.

For example, studies on nitro-substituted benzoxazole derivatives have shown that the nitro group is electroactive and can be reduced in aprotic media to form a stable nitro radical anion. researchgate.net The reduction potential and standard heterogeneous rate constants can be determined from voltammetric data. esisresearch.org The redox reactions of thiol compounds at solid electrodes are often slow, but the use of electron transfer mediators can enhance the reaction rates. srce.hr Self-assembled monolayers (SAMs) of benzoxazole-2-thiol on gold electrodes have also been studied, revealing potential-induced phase transitions. researchgate.net

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for preparing and modifying benzoxazole derivatives. semanticscholar.org Electrosynthesis allows for reactions to be carried out under mild conditions, often without the need for harsh reagents. rsc.org

Polymer films with specific properties can be electrodeposited onto conductive surfaces. For instance, electrochromic polymer membranes based on carbazole and thiophene (B33073) derivatives have been synthesized electrochemically. mdpi.com These films can change color in response to an applied potential, making them suitable for applications in smart windows and displays. The electrochemical synthesis of polymers often results in a film being directly formed on the electrode surface, which is advantageous for device fabrication. mdpi.com

Furthermore, electrochemical techniques can be used for the derivatization of thiol compounds. nih.gov The electrochemical oxidation of thiols can lead to the formation of new S-S or S-C bonds, providing a pathway for synthesizing novel derivatives. semanticscholar.orgnih.gov For example, the electrosynthesis of new 1,3,4-thiadiazole (B1197879) derivatives has been achieved through constant current electrolysis of 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of an electrophile. nih.gov This approach highlights the potential for using electrochemical methods to create a diverse range of functionalized benzoxazole-2-thiol analogues.

Corrosion Inhibition Mechanisms

The function of 5,6-Dimethyl-1,3-benzoxazole-2-thiol and its analogues as effective corrosion inhibitors is primarily attributed to their ability to adsorb onto a metal's surface, creating a protective barrier against corrosive agents. This process involves complex physicochemical interactions at the metal-solution interface, which can be understood through adsorption characteristics, electrochemical behavior, and the influence of the inhibitor's molecular structure.

The inhibitor molecules displace water and other corrosive species from the metal surface, forming a film that blocks the active sites where corrosion reactions occur. The effectiveness of this protective layer is dictated by the chemical structure of the inhibitor, the nature of the metal surface, and the characteristics of the corrosive environment.

Adsorption and Protective Film Formation

The primary mechanism of corrosion inhibition by benzoxazole-2-thiol analogues is their adsorption onto the metal surface. These organic compounds possess heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, which are rich in π-electrons. scirp.orgnih.gov These features serve as active centers for adsorption. The process can occur through two main types of interaction:

Physisorption: This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecules. researchgate.net In acidic solutions, where the metal surface is typically positively charged, anions from the acid (like Cl⁻) first adsorb onto the surface, creating a negatively charged layer that facilitates the adsorption of the protonated, positively charged inhibitor molecules.

Chemisorption: This process involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal, forming a coordinate-type bond. researchgate.net The presence of lone pair electrons on the nitrogen, oxygen, and sulfur atoms, as well as the π-electrons in the benzoxazole ring system, makes these molecules effective electron donors, leading to the formation of a stable, chemisorbed protective film. scirp.orgresearchgate.net

The formation of this adsorbed layer effectively blocks the metal surface from the aggressive medium. Surface analyses confirm that in the presence of these inhibitors, a dense and stable protective film is formed. scirp.org This film acts as a physical barrier, significantly increasing the resistance to charge transfer and reducing the rate of corrosion. The replacement of water molecules at the metal/solution interface by the larger organic inhibitor molecules leads to a thickening of the electric double layer and a decrease in the local dielectric constant. scirp.org

Electrochemical Behavior

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide quantitative insights into the inhibition mechanism.

Potentiodynamic Polarization: Studies on various benzoxazole derivatives show that these compounds act as mixed-type inhibitors. scirp.orgscirp.org This means they influence both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). The presence of the inhibitor causes a significant reduction in the corrosion current density (Icorr) compared to an uninhibited system. scirp.org While both anodic and cathodic currents are suppressed, the inhibition of the anodic metal dissolution is often reported to be stronger. scirp.org

Electrochemical Impedance Spectroscopy (EIS): EIS data further elucidates the formation of a protective film. In the presence of benzoxazole inhibitors, the charge-transfer resistance (Rct) value increases significantly with increasing inhibitor concentration. scirp.org A higher Rct value indicates a slower corroding system due to the formation of an insulating protective layer on the electrode surface. Concurrently, the double-layer capacitance (Cdl) value tends to decrease. This decrease is attributed to the adsorption of the inhibitor molecules, which displaces pre-adsorbed water molecules and thickens the electrical double layer at the metal-solution interface. scirp.orgelectrochemsci.org

The inhibition efficiency (IE%) can be calculated from these electrochemical parameters, and it consistently shows an increase with higher concentrations of the inhibitor, demonstrating the effectiveness of the adsorbed film. scirp.orgscirp.org

| Inhibitor | Rct (Ω·cm²) | Cdl (μF·cm⁻²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank | 73.1 | 105.2 | - |

| BOP | 543.2 | 41.3 | 86.5 |

| BOPO | 698.5 | 35.7 | 89.5 |

| QBO | 1589.6 | 21.8 | 95.4 |

Data derived from studies on benzoxazole derivatives. scirp.orgscirp.org

Influence of Molecular Structure and Quantum Chemical Insights

Theoretical calculations based on Density Functional Theory (DFT) are widely used to correlate the molecular structure of an inhibitor with its performance. scirp.orgnih.gov These studies help explain why certain analogues exhibit superior inhibition capabilities. Key quantum chemical parameters include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of a molecule. A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and higher inhibition efficiency. nih.govresearchgate.net

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower E(LUMO) value suggests a greater capacity for the molecule to accept electrons from the metal surface (back-donation). researchgate.net

Energy Gap (ΔE = E(LUMO) - E(HOMO)): The energy gap is an indicator of molecular reactivity. A smaller ΔE value generally implies higher reactivity, which can lead to stronger adsorption and better corrosion inhibition. scirp.org

Dipole Moment (μ): A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface, potentially enhancing the adsorption process. researchgate.net

For benzoxazole derivatives, studies have shown a strong correlation between these quantum parameters and experimentally observed inhibition efficiencies. scirp.orgscirp.org For instance, the superior performance of an analogue like 2-(quinolin-2-yl)benzo[d]oxazole (QBO) compared to others is explained by its favorable E(HOMO), E(LUMO), and ΔE values, which promote more effective adsorption and film formation. scirp.org The distribution of the HOMO and LUMO orbitals across the molecule indicates the active sites for these electronic interactions. scirp.org

| Inhibitor | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (eV) | Experimental IE% (at 1 mM) |

|---|---|---|---|---|

| BOP | -5.895 | -1.587 | 4.308 | 86.5 |

| BOPO | -6.012 | -1.632 | 4.380 | 89.5 |

| QBO | -5.871 | -2.113 | 3.758 | 95.4 |

Theoretical and experimental data for select benzoxazole analogues. scirp.org

Future Directions and Emerging Research Avenues for 5,6 Dimethyl 1,3 Benzoxazole 2 Thiol

Novel Synthetic Methodologies

The traditional synthesis of benzoxazole-2-thiols involves the condensation of a corresponding 2-aminophenol (B121084) with carbon disulfide in the presence of a base like potassium hydroxide (B78521). researchgate.netglobalresearchonline.net For 5,6-Dimethyl-1,3-benzoxazole-2-thiol, the precursor would be 4,5-dimethyl-2-aminophenol. While effective, future research is trending towards developing more efficient, cost-effective, and environmentally benign synthetic protocols.

Emerging strategies that could be adapted for the synthesis of this compound focus on improving yield, reducing reaction times, and utilizing greener catalysts. rsc.org One promising area is the use of heterogeneous catalysts, such as TiO2–ZrO2, which can facilitate the reaction under milder conditions with the advantage of being easily recoverable and reusable. rsc.org Another approach involves the application of Brønsted acidic ionic liquids as catalysts, which can promote the reaction in solvent-free conditions, aligning with the principles of green chemistry. acs.org Cascade reactions, which involve multiple bond-forming steps in a single pot, are also gaining traction. A method using triflic anhydride (B1165640) (Tf2O) to activate tertiary amides for reaction with 2-aminophenols represents a versatile route to 2-substituted benzoxazoles that could be explored. nih.gov

| Methodology | Key Reagents/Catalysts | Potential Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | TiO2–ZrO2 | Green catalyst, shorter reaction times, high yield, environmental friendliness. | rsc.org |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquid (BAIL) gel | High yields, recyclable catalyst, solvent-free conditions, simple work-up. | acs.org |

| Silver-Mediated Cyclization | Silver Carbonate (Ag2CO3) | Mild reaction conditions, tolerance of various functional groups. | researchgate.net |

| Cascade Reaction | Triflic Anhydride (Tf2O) | Mild and effective for creating diverse 2-substituted derivatives. | nih.gov |

Advanced Spectroscopic Probes

Standard characterization of this compound relies on techniques like NMR, IR, and mass spectrometry. However, future research can leverage these tools as advanced probes to understand the molecule's dynamic behavior and interactions. A key characteristic of benzoxazole-2-thiol is its ability to exist in a tautomeric equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms. cdnsciencepub.comnih.gov

Advanced spectroscopic studies can provide deeper insights into this phenomenon. For instance, variable-temperature NMR spectroscopy could be used to study the thermodynamics of the tautomeric equilibrium. Infrared (IR) spectroscopy is crucial for ascertaining the dominant form in different states; for example, studies have shown that in the solid state, the ligand often exists as a hydrogen-bonded thioamide (thione form). cdnsciencepub.com Furthermore, these techniques can probe the molecule's coordination behavior with metal ions. Electronic spectral measurements (UV-Vis) combined with IR can elucidate the nature of bonding, confirming whether coordination occurs through the nitrogen or sulfur atom and helping to determine the resulting complex's stereochemistry. cdnsciencepub.com This information is vital for designing novel metal complexes with specific catalytic or material properties.

| Technique | Property Investigated | Information Gained | Reference |

|---|---|---|---|

| Variable-Temperature NMR | Tautomeric Equilibrium | Thermodynamic parameters of the thiol-thione equilibrium. | nih.gov |

| Infrared (IR) Spectroscopy | Bonding and Tautomerism | Identifies the dominant tautomeric form (thiol vs. thione) and studies hydrogen bonding. | cdnsciencepub.com |

| Electronic (UV-Vis) Spectroscopy | Metal Complexation | Determines the mode of bonding and stereochemistry of metal complexes. | cdnsciencepub.com |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Provides precise mass for unambiguous confirmation of synthesized derivatives. | bibliomed.org |

Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating research. For this compound, this integrated approach can guide the synthesis of new derivatives and predict their properties before committing laboratory resources.

Computational tools like Density Functional Theory (DFT) can be employed to calculate molecular properties, including optimized geometry, electronic characteristics (such as HOMO-LUMO energy gaps), and molecular electrostatic potential (MEP) maps. bibliomed.orgresearchgate.net These calculations help in understanding the molecule's intrinsic reactivity and stability. Natural Bond Orbital (NBO) analysis can further investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net

These theoretical predictions can be integrated with experimental findings. For instance, molecular docking studies can simulate the binding of this compound derivatives to the active sites of biological targets, such as enzymes like DNA gyrase or cyclooxygenase-2 (COX-2). nih.govtandfonline.comtandfonline.com The predicted binding affinities can then be correlated with experimentally determined biological activities (e.g., antimicrobial or anti-inflammatory), providing insights into the mechanism of action and guiding the design of more potent analogues. tandfonline.comtandfonline.com Molecular dynamics (MD) simulations can also predict the compound's stability and behavior in aqueous environments. researchgate.net

| Computational Method | Purpose | Experimental Correlation | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate molecular structure, reactivity, and spectroscopic properties. | Comparison with NMR, IR, and UV-Vis spectra. | bibliomed.orgresearchgate.net |

| Molecular Docking | Predict binding affinity and mode of interaction with biological targets. | Correlation with in vitro biological activity assays (e.g., IC50 values). | nih.govbiotech-asia.org |

| Molecular Dynamics (MD) | Simulate stability and behavior in solution. | Understanding solubility and behavior in biological media. | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D structural features to biological activity. | Design of new compounds with predicted enhanced activity. | tandfonline.comtandfonline.com |

Exploration of Undiscovered Applications

While the specific applications of this compound are not extensively documented, the broader benzoxazole (B165842) family exhibits a remarkable range of biological and material activities, suggesting numerous avenues for future exploration.

Medicinal Chemistry: The benzoxazole scaffold is a well-established pharmacophore. Derivatives have shown potent antimicrobial activity, with some proposed to act by inhibiting DNA gyrase. nih.gov They have also been investigated as anticancer agents and as anti-inflammatory compounds, potentially through the inhibition of the COX-2 enzyme. tandfonline.comtandfonline.combiotech-asia.org The 5,6-dimethyl substitution pattern on the thiol derivative could modulate this activity, and screening against various bacterial strains, cancer cell lines, and inflammatory pathways is a logical next step.

Agrochemicals: Benzoxazole-2-thione has been noted for its fungicidal and bactericidal properties, as well as its role as a plant growth regulator. cdnsciencepub.com Investigating the efficacy of this compound as a potential agrochemical could open up new commercial applications.

Materials Science: The ability of the thiol group and the heterocyclic nitrogen to act as ligands for transition metals makes this compound a valuable building block for coordination chemistry. cdnsciencepub.comnih.gov The resulting metal complexes could be explored for applications in catalysis or as novel materials with interesting electronic or magnetic properties. The core benzoxazole structure is also of interest in the field of organic electronics. nih.gov

| Application Area | Potential Target/Mechanism | Rationale Based on Related Compounds | Reference |

|---|---|---|---|

| Antimicrobial | DNA Gyrase Inhibition | 2-substituted benzoxazoles show potent antibacterial activity. | nih.gov |

| Anticancer | Cytotoxicity against cancer cell lines | Novel benzoxazole derivatives have been evaluated for anticancer properties. | biotech-asia.org |

| Anti-inflammatory | COX-2 Enzyme Inhibition | Benzoxazole derivatives have been designed and synthesized as anti-inflammatory agents. | tandfonline.comtandfonline.com |

| Agrochemical | Fungicidal/Plant Growth Regulation | The parent benzoxazole-2-thione molecule shows fungicidal activity. | cdnsciencepub.com |

| Materials Science | Metal-Ligand Coordination | The thiol and nitrogen atoms can coordinate with transition metal ions to form complexes. | cdnsciencepub.comnih.gov |

Q & A

What are the established synthetic pathways for 5,6-Dimethyl-1,3-benzoxazole-2-thiol, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves cyclization and functionalization of precursor molecules. For example, benzoxazole-thiol derivatives can be synthesized by refluxing substituted 2-aminophenols with carbon disulfide in the presence of a base (e.g., KOH), followed by acid neutralization to precipitate the product . Introducing methyl groups at the 5,6-positions may require pre-functionalized precursors or post-synthetic modifications. Reaction parameters such as temperature (e.g., 65°C for 5 hours in methanol ), solvent polarity, and stoichiometry of reagents critically affect yield and purity. Optimization studies using design of experiments (DoE) are recommended to balance competing factors like reaction time and byproduct formation.

How can researchers validate the structural integrity of this compound using spectroscopic and computational methods?

Answer:

- Experimental characterization :

- IR spectroscopy identifies thiol (-SH) stretches near 2550 cm⁻¹ and C-S/C-O bonds in the benzoxazole ring .

- ¹H/¹³C NMR resolves methyl protons (δ 2.1–2.5 ppm) and aromatic protons influenced by the electron-withdrawing thiol group .

- Elemental analysis confirms stoichiometric ratios of C, H, N, and S.

- Computational validation :

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic transitions, vibrational modes, and HOMO-LUMO gaps, which can be compared to experimental UV-Vis and fluorescence data . Discrepancies may arise from solvent effects or approximations in density functionals.

What strategies are effective for resolving contradictions in biological activity data for this compound derivatives?

Answer:

Contradictions in antimicrobial or anticancer assays often stem from variations in:

- Test organisms/cell lines : Activity against Staphylococcus aureus may not correlate with efficacy in E. coli due to membrane permeability differences .

- Experimental protocols : Discrepancies in MIC (minimum inhibitory concentration) values can arise from incubation time, inoculum size, or solvent choice (e.g., DMSO vs. aqueous buffers) .

- Structural analogs : Minor substitutions (e.g., halogen vs. methyl groups) alter electronic profiles and binding affinities . Researchers should standardize assays using positive controls (e.g., ciprofloxacin for bacteria) and report full methodological details to enable cross-study comparisons.

How can the reactivity of the thiol group in this compound be exploited for functionalization?

Answer:

The thiol group undergoes nucleophilic substitution, oxidation, or conjugation reactions:

- Alkylation : React with ethyl chloroacetate to form sulfanyl acetates, useful in prodrug design .

- Metal coordination : The -SH group binds transition metals (e.g., Cu²⁺, Zn²⁺), enabling applications in catalysis or metal-organic frameworks (MOFs) .

- Disulfide formation : Mild oxidation with H₂O₂ or I₂ generates dimers, which can stabilize protein interactions .

Monitor reaction progress via TLC or HPLC to prevent over-oxidation or side reactions.

What advanced computational approaches are used to predict the physicochemical properties of this compound?

Answer:

- Molecular dynamics (MD) simulations : Model solvation effects and diffusion coefficients in biological membranes .

- Docking studies : Predict binding modes with target proteins (e.g., enzymes in microbial pathways) using AutoDock or Schrödinger Suite .

- QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental solubility or bioavailability .

Validate predictions with experimental data (e.g., DSC for melting points, shake-flask assays for logP).

How do steric and electronic effects from the 5,6-dimethyl groups influence the compound’s reactivity?

Answer:

- Steric effects : The methyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to the thiol or oxazole nitrogen .

- Electronic effects : Electron-donating methyl groups increase electron density in the benzoxazole ring, enhancing resonance stabilization and altering redox potentials .

Kinetic studies (e.g., variable-temperature NMR ) can quantify these effects by monitoring reaction rates under controlled conditions.

What methodologies are recommended for analyzing degradation products of this compound under varying pH and temperature?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .

- Analytical tools :

- LC-MS/MS identifies degradation products via fragmentation patterns.

- TGA/DSC assesses thermal stability and phase transitions .

- Mechanistic insights : DFT calculations predict plausible degradation pathways (e.g., hydrolysis of the oxazole ring) .

How can researchers optimize the scalability of this compound synthesis without compromising purity?

Answer:

- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Green chemistry : Replace volatile solvents (e.g., THF) with ionic liquids or water-ethanol mixtures .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.